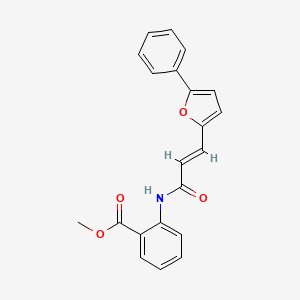

![molecular formula C19H15NO7 B2487073 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 304693-84-3](/img/structure/B2487073.png)

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of benzo[b]furan, which is a heterocyclic aromatic compound that has been studied for its biological activities. In

Applications De Recherche Scientifique

1. Chemical Synthesis and Mechanisms

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate and its derivatives are explored in chemical synthesis. For example, Kowalewska and Kwiecień (2008) discussed the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds, providing insight into the mechanisms of the Perkin cyclization of related acids under classical reaction conditions (Kowalewska & Kwiecień, 2008).

2. Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds with 2-methoxy/ethoxycarbonyl groups, to evaluate their anticancer activities. They found that these compounds, including one with a methoxycarbonyl group, showed significant antiproliferative activity and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

3. Photochromic Properties

Rybalkin et al. (2014) explored the synthesis and photochromic properties of various fulgides and fulgimides, including derivatives of 5-alkoxybenzo[b]furan. They found that these compounds exhibit high stability to photodegradation and possess fluorescent properties (Rybalkin et al., 2014).

4. Synthesis of Novel Nitroaromatic Compounds

Dias et al. (2015) reported the synthesis of new nitroaromatic compounds, including derivatives of benzo[b]furan, and evaluated their anti-leishmanial activity. They found that the electroactive nitro group's presence is important for biological activity, highlighting potential pharmaceutical applications (Dias et al., 2015).

Mécanisme D'action

Target of action

Many organic compounds like this one are used in the synthesis of more complex molecules. They can act as building blocks in reactions like the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of action

In the Suzuki–Miyaura coupling, the compound could potentially act as an organoboron reagent . The reaction involves an oxidative addition step with formally electrophilic organic groups, and a transmetalation step with formally nucleophilic organic groups .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Result of action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, some benzofuran derivatives have antimicrobial properties .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely depending on their specific structure. For instance, 3-(Ethoxycarbonyl)furan-5-boronic Acid Pinacol Ester has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-8-7-14(10-15(16)17)27-18(21)12-5-4-6-13(9-12)20(23)24/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXBCAAKIYNUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)